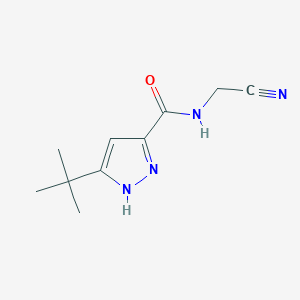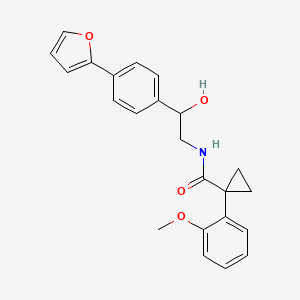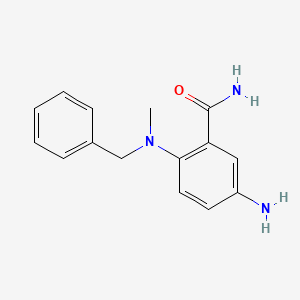![molecular formula C18H11ClN4O2S B2740811 5-((3-(2-氯苯基)咪唑并[1,5-a]吡啶-1-基)甲亚甲基)-2-硫代二氢嘧啶-4,6(1H,5H)-二酮 CAS No. 438489-67-9](/img/structure/B2740811.png)
5-((3-(2-氯苯基)咪唑并[1,5-a]吡啶-1-基)甲亚甲基)-2-硫代二氢嘧啶-4,6(1H,5H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C18H11ClN4O2S and its molecular weight is 382.82. The purity is usually 95%.
BenchChem offers high-quality 5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antimicrobial Agents
Imidazole derivatives have been recognized for their antimicrobial properties. This compound, with its imidazo[1,5-a]pyridine moiety, could be explored for its efficacy against various bacterial and fungal pathogens. Its structural similarity to known antimicrobial agents suggests potential as a novel treatment option in combating antibiotic-resistant strains .
Anti-Cancer Therapeutics
The presence of the imidazo[1,5-a]pyridine core is often associated with anti-cancer activity. This compound could be investigated for its cytotoxic effects on cancer cells, potentially acting as a chemotherapeutic agent. Research could focus on its mechanism of action and its ability to induce apoptosis in malignant cells .
PI3K Inhibitors
Phosphatidylinositol 3-kinase (PI3K) inhibitors are a class of drugs that target a key enzyme involved in cell growth and survival, which is often dysregulated in cancers. Given the structural features of this compound, it could be studied as a potential PI3K inhibitor, contributing to the development of new cancer treatments .
Optoelectronic Devices
Imidazo[1,5-a]pyridine derivatives have shown promise in optoelectronics. This compound could be utilized in the development of new materials for optoelectronic devices, such as light-emitting diodes (LEDs), due to its luminescent properties. Research could explore its electrical conductivity and light emission efficiency .
Biological Sensors
The unique chemical structure of this compound makes it a candidate for use in biological sensors. Its potential for fluorescence and selective binding to biological targets could be harnessed to detect specific biomolecules or ions, aiding in diagnostic applications .
Confocal Microscopy and Imaging
Due to its luminescent properties, this compound could be used as an emitter in confocal microscopy and imaging. It could help in the visualization of cellular structures or the tracking of biological processes in real-time, providing valuable insights into cell biology .
Anti-Inflammatory Agents
Imidazole derivatives are known to exhibit anti-inflammatory effects. This compound could be assessed for its potential to reduce inflammation, possibly leading to new treatments for chronic inflammatory diseases .
Neuroprotective Agents
Research into neurodegenerative diseases often involves the search for compounds that can protect neurons from damage. The chemical structure of this compound suggests it might have neuroprotective properties, which could be explored in models of diseases like Alzheimer’s or Parkinson’s .
属性
IUPAC Name |
5-[[3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O2S/c19-12-6-2-1-5-10(12)15-20-13(14-7-3-4-8-23(14)15)9-11-16(24)21-18(26)22-17(11)25/h1-9H,(H2,21,22,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMQKOFWKOTWSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C3N2C=CC=C3)C=C4C(=O)NC(=S)NC4=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-{[(1E)-2-(4-bromophenyl)-1-azavinyl]amino}-3-methyl-7-propyl-1,3,7-trihydrop urine-2,6-dione](/img/no-structure.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2740731.png)

![N-[1-(5-Chlorothiophen-2-yl)propan-2-yl]but-2-ynamide](/img/structure/B2740736.png)
![3-sec-butyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2740737.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2740738.png)
![3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2740739.png)

![3-Bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B2740741.png)
![3-(Methylsulfanyl)-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride](/img/structure/B2740744.png)
![(E)-3-(4-chlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2740745.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone](/img/structure/B2740749.png)
![2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-methylbutanoic acid](/img/structure/B2740751.png)